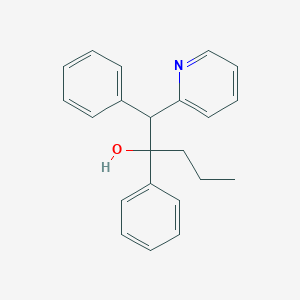
1,2-Diphenyl-1-(pyridin-2-yl)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridineethanol, a,b-diphenyl-a-propyl- is an organic compound with the molecular formula C22H23NO. It is characterized by the presence of a pyridine ring, an ethanol group, and two phenyl groups attached to a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol, a,b-diphenyl-a-propyl- typically involves the reaction of pyridine with ethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of 2-Pyridineethanol, a,b-diphenyl-a-propyl- may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridineethanol, a,b-diphenyl-a-propyl- undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
2-Pyridineethanol, a,b-diphenyl-a-propyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Pyridineethanol, a,b-diphenyl-a-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridineethanol: Lacks the diphenyl and propyl groups, resulting in different chemical and biological properties.
a,b-Diphenyl-a-propyl-ethanol: Lacks the pyridine ring, leading to distinct reactivity and applications
Uniqueness
2-Pyridineethanol, a,b-diphenyl-a-propyl- is unique due to the combination of its pyridine ring, ethanol group, and diphenyl-propyl chain. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
16164-59-3 |
|---|---|
Formule moléculaire |
C22H23NO |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1,2-diphenyl-1-pyridin-2-ylpentan-2-ol |
InChI |
InChI=1S/C22H23NO/c1-2-16-22(24,19-13-7-4-8-14-19)21(18-11-5-3-6-12-18)20-15-9-10-17-23-20/h3-15,17,21,24H,2,16H2,1H3 |
Clé InChI |
ZAESWXHOQHZALA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


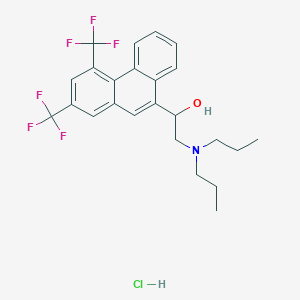
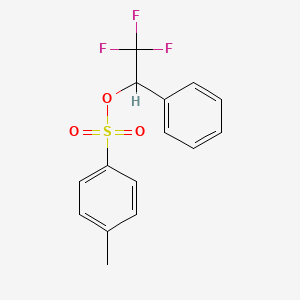
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)


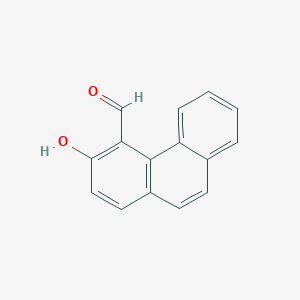

![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)

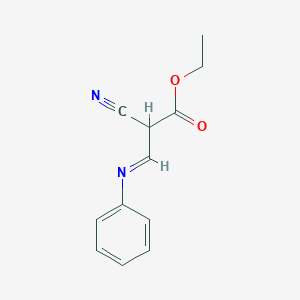
![3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione](/img/structure/B14006341.png)
![1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine](/img/structure/B14006355.png)
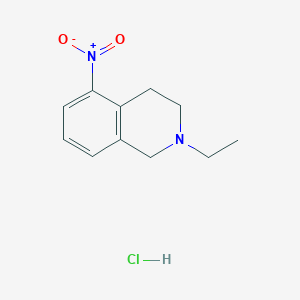
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
